N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked via a carboxamide group to a trans-cyclohexyl scaffold. The cyclohexyl group is further substituted with a 3-cyanopyrazin-2-yloxy moiety. The stereochemistry (1r,4r) ensures spatial orientation critical for molecular interactions. Its molecular formula is C21H20N4O4 (exact mass: 404.15 g/mol), though this is inferred from structural analogs in the evidence .
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-10-15-19(22-8-7-21-15)27-14-4-2-13(3-5-14)23-18(24)12-1-6-16-17(9-12)26-11-25-16/h1,6-9,13-14H,2-5,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLALKVGNZURAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a novel compound that has attracted significant attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclohexyl Group : Provides stability and hydrophobic properties.
- Cyanopyrazinyl Moiety : Imparts potential biological activity through interaction with various molecular targets.
- Benzo[d][1,3]dioxole Core : Known for its pharmacological versatility.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate signaling pathways involved in:
- Cell Proliferation : Inhibition of cancer cell growth.
- Antimicrobial Activity : Potential effects on bacterial and fungal pathogens.
- Anti-inflammatory Responses : Modulation of inflammatory mediators.
Anticancer Properties
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, in vitro assays revealed that it significantly inhibits the proliferation of breast cancer cells (MCF-7, SKBR-3). The IC50 values ranged from 0.09 to 157.4 µM across different cell lines, indicating potent anticancer activity (see Table 1) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.30 |
| CAMA-1 | 0.16 |
| SKBR-3 | 0.09 |
| HCC1954 | 0.51 |
Antimicrobial Effects
The compound has also shown promise as an antimicrobial agent. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Anti-inflammatory Activity
Research indicates that this compound may reduce inflammatory markers in vitro. This could have implications for treating chronic inflammatory diseases.
Case Studies and Research Findings
- Breast Cancer Cell Lines : A study assessed the effects of the compound on MCF-7 and SKBR-3 cell lines, revealing significant inhibition of cell proliferation correlated with oxidative stress induction .
- Antimicrobial Testing : Another investigation tested the compound against common bacterial pathogens, confirming its potential as an effective antimicrobial agent.
- Inflammation Models : In vivo models demonstrated reduced inflammation markers in subjects treated with the compound compared to controls.
Comparison with Similar Compounds
N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide
- Molecular Formula : C17H16F2N4O3S (394.40 g/mol) .
- Key Differences :
- Replaces the benzo[d][1,3]dioxole-carboxamide with a 3,4-difluorobenzenesulfonamide group.
- The sulfonamide linker may alter solubility and hydrogen-bonding capacity compared to the carboxamide in the target compound.
- Fluorine atoms increase electronegativity and metabolic stability but reduce polar surface area.
- Significance : Demonstrates how sulfonamide vs. carboxamide linkers affect physicochemical properties and target engagement.
2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-Cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
Thiazol-2-yl Cyclopropanecarboxamide Derivatives (Compounds 41, 50, 74)
- Examples :
- Compound 41: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-bromobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide .
- Compound 50: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide .
- Compound 74: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropanecarboxamide .
- Key Differences :
- Replace the cyclohexyl-pyrazine scaffold with thiazol rings bearing halogen (Br, F) or methoxy substituents.
- The cyclopropanecarboxamide linker introduces steric constraints compared to the flexible cyclohexyl group.
- Thiazol’s sulfur atom may enhance metal-binding or redox activity.
- Synthetic Yields : Ranged from 20% (Compound 74) to 32% (Compound 41), indicating moderate efficiency .
Benzoxazinone-Based Carboxamides (Compounds 54, 55, 58)
- Examples: Compound 54: Fluorinated benzoxazinone with N-phenylpiperazine . Compound 55: Difluorinated benzoxazinone variant . Compound 58: Thiazine-containing analog .
- Key Differences: Replace the benzo[d][1,3]dioxole core with benzoxazinone or benzothiazine heterocycles. Fluorine substituents improve metabolic stability and membrane permeability.
- NMR Data : For Compound 41, 1H NMR showed aromatic protons at δ 7.68–6.91 ppm and OCH2O at δ 6.06 ppm, confirming structural integrity .
Q & A
Q. What are the optimized synthetic routes for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzo[d][1,3]dioxole-5-carboxamide core with functionalized cyclohexyl and pyrazine moieties. Key steps include:
- Cyclohexyl intermediate preparation : Use of inert atmospheres (e.g., nitrogen) to minimize oxidation during cyclohexyl derivatization .
- Pyrazine coupling : Controlled temperatures (e.g., 50–80°C) and catalysts like triethylamine to facilitate nucleophilic substitution at the pyrazine oxygen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Yield optimization requires precise stoichiometric ratios and monitoring via thin-layer chromatography (TLC) or HPLC at each stage .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?
- Methodological Answer : Structural validation relies on:
- 1H/13C NMR spectroscopy : Assign peaks to confirm the benzo[d][1,3]dioxole core (δ 6.7–7.2 ppm for aromatic protons) and cyclohexyl/pyrazine substituents (δ 1.5–2.5 ppm for cyclohexyl protons; δ 8.5–9.0 ppm for pyrazine protons) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula, with fragmentation patterns matching expected substituents .
- X-ray crystallography (if available): Resolves stereochemistry of the (1r,4r)-cyclohexyl configuration .
Q. What preliminary biological screening strategies are recommended to assess its pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes linked to the compound’s structural motifs:
- Kinase inhibition assays : Pyrazine derivatives often modulate kinase activity; use fluorescence-based ATP competition assays .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-cyanopyrazine substituent in target binding?
- Methodological Answer :
- Analog synthesis : Replace the cyano group with nitro, amino, or halogen substituents and compare activity .
- Computational docking : Use software like AutoDock to model interactions between the pyrazine moiety and target proteins (e.g., kinases). Validate with mutagenesis studies .
- Binding affinity assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD) for analogs .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Address discrepancies via:
- Standardized assay protocols : Ensure consistent cell lines, serum concentrations, and incubation times .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed effects in certain models .
- Target deconvolution : CRISPR-Cas9 knockout screens to identify off-target interactions explaining variability .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Lipophilicity optimization : Calculate logP values (e.g., using ChemDraw) and adjust substituents to maintain 2 < logP < 5 .
- P-glycoprotein efflux prediction : Tools like SwissADME predict susceptibility to efflux pumps; modify substituents (e.g., reduce hydrogen bond donors) to minimize this .
- Molecular dynamics simulations : Model BBB permeability using artificial membrane assays (e.g., PAMPA) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Catalyst optimization : Switch from triethylamine to immobilized bases (e.g., polymer-supported DMAP) to enhance reproducibility .
- Flow chemistry : Implement continuous flow reactors for cyclohexyl intermediate synthesis to control exothermic reactions and reduce racemization .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
